molecular formula C18H26N2O2 B7121332 N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7121332
M. Wt: 302.4 g/mol
InChI Key: YTORYUZBNCFROX-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide: is a synthetic organic compound with a complex structure It features an azetidine ring, a 4-methylphenyl group, and a dimethyloxolan moiety

Properties

IUPAC Name

N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-4-6-14(7-5-13)10-15-11-20(12-15)17(21)19-16-8-9-22-18(16,2)3/h4-7,15-16H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTORYUZBNCFROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)NC3CCOC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethyloxolan Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • May have applications in drug design and development due to its unique structure.

Industry:

  • Potential use in the development of new materials with specific properties.
  • Could be used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism by which N-(2,2-dimethyloxolan-3-yl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and advancements.

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